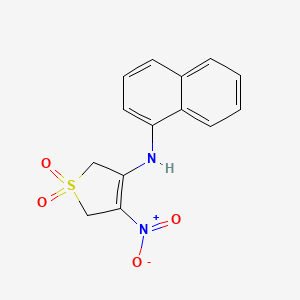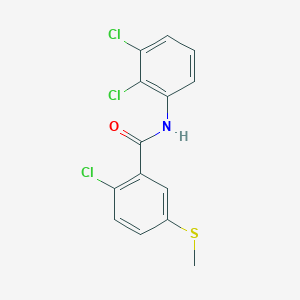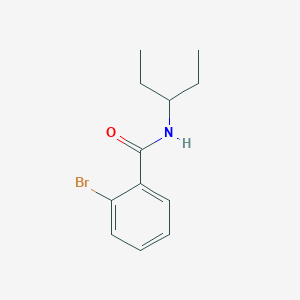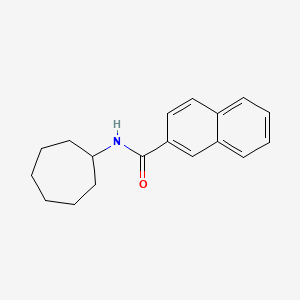
N-(5-chloro-2-methylphenyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(phenylthio)acetamide, commonly known as CMPT, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the thioacetamide family, which is known for its ability to interact with biological systems and produce a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMPT is complex and not fully understood. However, it is believed to interact with biological systems by binding to specific receptors or enzymes. This interaction can lead to a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and enzyme function.
Biochemical and Physiological Effects:
CMPT has been shown to produce a range of biochemical and physiological effects. These include changes in neurotransmitter release, ion channel activity, and enzyme function. It has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMPT in lab experiments is its ability to interact with a range of biological systems. This makes it a versatile tool for studying a variety of biological processes. However, one limitation of using CMPT is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving CMPT. One area of interest is its potential use in the treatment of oxidative stress-related conditions, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying ion channel function and regulation. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of CMPT is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 2-chloro-5-methylphenol with thionyl chloride to produce 2-chloro-5-methylphenyl chloride. This intermediate is then reacted with sodium thioacetate to produce the final product, CMPT.
Aplicaciones Científicas De Investigación
CMPT has been widely used in scientific research due to its unique properties. It has been shown to interact with a range of biological systems, including enzymes, receptors, and ion channels. This has led to its use in a variety of research areas, including neuroscience, pharmacology, and biochemistry.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-7-8-12(16)9-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAIUAWBUZBBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)



![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)